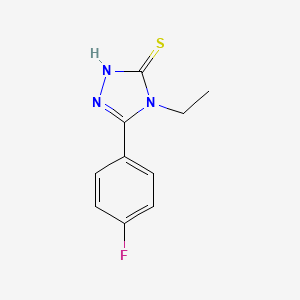

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

BenchChem offers high-quality 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-ethyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJHSRQOQIHNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350256 | |

| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29552-52-1 | |

| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an ethyl group at the N4 position and a fluorophenyl moiety at the C5 position of the triazole ring presents a unique substitution pattern that warrants detailed investigation for potential therapeutic applications.

This document will delve into a reliable synthetic pathway, provide detailed experimental protocols, and outline the necessary analytical techniques for the unequivocal structural confirmation of the target compound.

Strategic Approach to Synthesis

The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is most effectively achieved through a two-step process. This strategy involves the initial formation of a key intermediate, 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. This approach is favored due to the ready availability of the starting materials and the generally high yields and purity of the resulting products.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocols

Synthesis of the Precursor: 4-Fluorobenzohydrazide

The initial step involves the synthesis of 4-fluorobenzohydrazide from 4-fluorobenzoic acid. This is a standard procedure that proceeds via an esterification followed by hydrazinolysis.

Protocol:

-

Esterification: A mixture of 4-fluorobenzoic acid and ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 4-fluorobenzoate.[1][2]

-

Hydrazinolysis: The resulting ethyl 4-fluorobenzoate is then refluxed with an excess of hydrazine hydrate to afford 4-fluorobenzohydrazide.[1][2] The product is typically a white solid and can be purified by recrystallization from ethanol.

Synthesis of the Intermediate: 1-(4-Fluorobenzoyl)-4-ethylthiosemicarbazide

This key intermediate is synthesized through the reaction of 4-fluorobenzohydrazide with ethyl isothiocyanate.

Protocol:

-

A solution of 4-fluorobenzohydrazide (1 equivalent) in absolute ethanol is prepared.

-

To this solution, ethyl isothiocyanate (1 equivalent) is added.

-

The reaction mixture is refluxed for a period of 4-6 hours, during which the thiosemicarbazide derivative precipitates.

-

After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried.

Synthesis of the Final Product: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate.

Protocol:

-

The 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (typically 2 M).[3]

-

The mixture is heated under reflux for 4-6 hours. During this time, the cyclization occurs with the elimination of a water molecule.

-

After cooling the reaction mixture to room temperature, it is carefully acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The precipitated crude product is collected by filtration, washed thoroughly with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Mechanistic Insights: The "Why" Behind the "How"

The cyclization of the 1-aroyl-4-alkylthiosemicarbazide intermediate into a 1,2,4-triazole-3-thiol under alkaline conditions is a well-established reaction in heterocyclic chemistry. The mechanism involves a nucleophilic attack and subsequent dehydration.

Figure 2: Proposed mechanism for the alkaline cyclization of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide.

The base abstracts a proton from the amide nitrogen, increasing the nucleophilicity of the sulfur atom. This is followed by an intramolecular nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring.

Comprehensive Characterization of the Final Product

Table 1: Expected Physicochemical and Spectroscopic Data

| Property/Technique | Expected Observation |

| Physical State | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the fluorophenyl ring, and a broad singlet for the thiol proton (SH). |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the fluorophenyl ring (with characteristic C-F coupling), and the two distinct carbons of the triazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if in thione tautomeric form), S-H stretching (thiol form), C=N stretching of the triazole ring, and C-F stretching of the fluorophenyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀FN₃S). |

Note: The thiol-thione tautomerism is a known feature of 1,2,4-triazole-3-thiols. The presence of both tautomers may be observed in the spectra depending on the solvent and temperature.

Conclusion

This technical guide outlines a robust and reproducible synthetic route for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a compound with significant potential in drug discovery. The detailed experimental protocols and mechanistic insights provide a solid foundation for its preparation and further investigation. The comprehensive characterization techniques described are essential for verifying the identity and purity of the final product, ensuring the reliability of subsequent biological evaluations. This work serves as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds for therapeutic applications.

References

[1] Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). ResearchGate. [Link]

[2] Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). Bentham Science. [Link]

[3] Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. (2023). ProLékaře.cz. [Link]

[4] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]

[5] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]

[6] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

[7] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES KTU. [Link]

[8] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health. [Link]

[9] Synthesis of 1-(2-Fluorobenzoyl)-4-methylthiosemicarbazide. PrepChem. [Link]

Synthesis and spectral investigations of azole derivatives. (2006). TSI Journals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. rsc.org [rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Crystal structure of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Crystal Structure Determination of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough for the synthesis, characterization, and definitive crystal structure elucidation of the novel heterocyclic compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document is tailored for professionals in chemical and pharmaceutical research, offering not just procedural steps, but the underlying scientific rationale for each methodological choice. We will navigate the synthesis of the target compound, detail the critical process of growing X-ray diffraction-quality single crystals, outline the principles and workflow of single-crystal X-ray diffraction, and conclude with spectroscopic verification. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific rigor and data integrity.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Derivatives of 1,2,4-triazole-3-thione, the tautomeric form of 1,2,4-triazole-3-thiol, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and anticonvulsant properties.[1][3][4] The introduction of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. The specific compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, represents a novel entity with significant therapeutic potential.

The definitive determination of its three-dimensional atomic arrangement via single-crystal X-ray crystallography is paramount. This knowledge provides unparalleled insights into its conformational properties, intermolecular interactions, and potential binding modes with biological targets, thereby guiding further drug development efforts.

Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound can be achieved through a well-established multi-step reaction pathway, which is a modification of known procedures for similar triazole derivatives.[5][6][7] The general approach involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.

Synthetic Workflow

Caption: Synthetic pathway for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

-

Preparation of 1-(4-Fluorobenzoyl)-4-ethylthiosemicarbazide:

-

To a solution of 4-fluorobenzohydrazide (1 equivalent) in ethanol, add ethyl isothiocyanate (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate thiosemicarbazide. The purity should be checked by melting point and spectroscopic methods before proceeding.

-

-

Cyclization to 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol:

-

Suspend the 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 1.2 equivalents).

-

Reflux the mixture for 6-8 hours. The suspension will gradually dissolve as the cyclization proceeds.

-

After cooling the reaction mixture to room temperature, carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

The target compound will precipitate as a white solid.

-

Filter the crude product, wash thoroughly with distilled water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure compound.

-

Single-Crystal Growth: The Cornerstone of X-ray Crystallography

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. The ideal crystal for X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from internal defects like cracks or twinning.[8]

Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor. For organic compounds, solution-based methods are most common.[9] The fundamental principle is to slowly bring a solution of the compound to a state of supersaturation, from which the excess solute can precipitate in an ordered crystalline form rather than as an amorphous solid.

Recommended Crystallization Techniques

Given that the purity of the synthesized compound is high, the following methods are recommended. It is often necessary to screen multiple solvents and techniques.[10][11]

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[9][12] | Simple to set up; effective for many compounds. | Rate of evaporation can be difficult to control precisely. |

| Vapor Diffusion | The compound is dissolved in a solvent in which it is soluble. This solution, in an open inner vial, is placed inside a larger sealed container with a "non-solvent" in which the compound is insoluble but which is miscible with the first solvent. The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[9] | Excellent control over the rate of crystallization. | Requires careful selection of solvent/non-solvent pairs. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[11] | Can produce large, high-quality crystals. | Not suitable for heat-sensitive compounds. |

Recommended Solvents for Screening: Ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography is an experimental technique that uses the diffraction of X-rays by the ordered atoms in a crystal to determine its atomic and molecular structure.[8]

Experimental Workflow

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Spectroscopic Characterization and Verification

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for verifying the bulk purity and confirming the structure of the synthesized compound in solution.[13][14]

Spectroscopic Data

| Technique | Expected Key Features for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol |

| FT-IR (cm⁻¹) | ~3100-2900 (C-H stretching), ~2600-2550 (S-H stretching, may be weak or absent due to tautomerism), ~1600 (C=N stretching), ~1250 (C=S stretching, thione tautomer), ~1220 (C-F stretching).[6] |

| ¹H NMR (ppm) | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the fluorophenyl ring (multiplets), and a broad singlet for the SH/NH proton (position is solvent-dependent and may exchange with D₂O).[1][6] |

| ¹³C NMR (ppm) | Resonances for the ethyl carbons, aromatic carbons (showing C-F coupling), and the triazole ring carbons (C=S and C-N).[7] |

| Mass Spectrometry (m/z) | A prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |

The combination of these spectroscopic techniques provides a comprehensive characterization of the compound, corroborating the structure determined by X-ray crystallography.[15][16]

Conclusion

This guide has outlined a systematic and scientifically grounded approach to the synthesis and structural elucidation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. By integrating robust synthetic protocols with the definitive analytical power of single-crystal X-ray diffraction and corroborative spectroscopic methods, researchers can confidently determine the three-dimensional architecture of this and other novel compounds. This structural knowledge is an indispensable asset in the rational design and development of new therapeutic agents.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... ResearchGate. [Link]

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

(PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

-

How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. How To [chem.rochester.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Physicochemical Properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide array of biological activities to molecules, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for advancing drug discovery and development efforts. This document details the molecular structure, synthesis, and purification of the title compound, alongside a thorough analysis of its spectroscopic profile and core physicochemical parameters such as melting point, acidity, lipophilicity, and solubility. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the effective evaluation and application of this promising heterocyclic compound.

Molecular Structure and Identification

The unique arrangement of functional groups in 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol dictates its chemical behavior and biological potential. The molecule integrates a planar, aromatic 1,2,4-triazole ring, an N-ethyl substituent that enhances lipophilicity, a 4-fluorophenyl ring that can engage in specific receptor interactions, and a nucleophilic thiol group capable of tautomerism and metal chelation.

| Identifier | Value |

| IUPAC Name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol |

| CAS Number | 29552-52-1[4][5] |

| Molecular Formula | C₁₀H₁₀FN₃S |

| Molecular Weight | 223.27 g/mol |

| Synonyms | AKOS BBS-00003428, Albb-003259[6] |

The thiol (-SH) group allows the molecule to exist in thione-thiol tautomeric forms, a critical consideration for its reactivity and interaction with biological targets. The fluorine atom on the phenyl ring can significantly modulate electronic properties and metabolic stability.

Synthesis and Purification

The synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically involving the alkaline-mediated cyclization of a substituted thiosemicarbazide precursor.[1][7][8] This approach ensures high yields and purity.

Synthetic Workflow

The synthesis proceeds via a logical multi-step pathway, starting from commercially available 4-fluorobenzoic acid. The key steps involve the formation of a hydrazide, subsequent reaction with an isothiocyanate to form the thiosemicarbazide intermediate, and the final base-catalyzed intramolecular cyclization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. ijrpc.com [ijrpc.com]

- 4. You are being redirected... [hit2lead.com]

- 5. 29552-52-1 CAS MSDS (4-ETHYL-5-(4-FLUOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-ETHYL-5-(4-FLUOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL CAS#: 29552-52-1 [amp.chemicalbook.com]

- 7. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

A Proposed Framework for the In Vitro Evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, is a key pharmacophore that interacts with various biological receptors and enzymes with high affinity, owing to its dipole character, hydrogen bonding capability, and structural rigidity.[1] Derivatives of 1,2,4-triazole are known to exhibit potent antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]

The incorporation of a thiol group at the 3-position and further substitution on the triazole ring, as seen in 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, offers a promising avenue for the development of novel therapeutic agents. The thiol group, in particular, is a versatile functional group that can enhance biological activity through various mechanisms, including metal chelation and covalent bond formation with enzyme residues.[4]

This technical guide presents a comprehensive, field-proven framework for the in vitro evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While specific biological data for this exact molecule is limited, with existing literature primarily focused on its synthesis and microsomal metabolism[5], the methodologies outlined herein are based on established and validated protocols for structurally related 1,2,4-triazole-3-thiol derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this compound.

Section 1: Antimicrobial and Antifungal Susceptibility Testing

The high prevalence of drug-resistant microbial and fungal infections necessitates the discovery of new antimicrobial agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole, and numerous derivatives have demonstrated broad-spectrum antibacterial activity.[1][6] Therefore, a primary step in the evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is to assess its activity against a panel of clinically relevant bacterial and fungal strains.

Rationale for Assay Selection

A multi-faceted approach to antimicrobial susceptibility testing is recommended to determine the compound's spectrum of activity and potency. This includes:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth. This is a quantitative method that provides a precise measure of potency.

-

Agar Well Diffusion Assay: A qualitative or semi-quantitative method to rapidly screen for antimicrobial activity. The size of the zone of inhibition around the well containing the compound provides an indication of its efficacy.[3]

Experimental Workflow: Antimicrobial Evaluation

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a range of concentrations of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation

| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Control Drug (e.g., Doxorubicin) |

| MCF-7 | ||

| A549 | ||

| HCT116 |

Section 3: Assessment of Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Many heterocyclic compounds, including 1,2,4-triazole derivatives, have been shown to possess antioxidant properties. [7][8]

Rationale for Assay Selection

A combination of assays is recommended to evaluate the antioxidant potential of the compound through different mechanisms:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. [7]* ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the compound's ability to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined. Ascorbic acid or BHA can be used as a positive control. [8]

Data Presentation

| Assay | IC50 (µg/mL) of Test Compound | IC50 (µg/mL) of Ascorbic Acid |

| DPPH | ||

| ABTS |

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The proposed assays for antimicrobial, anticancer, and antioxidant activities are standard, validated methods that will provide valuable preliminary data on the compound's biological profile. The results from these studies will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this promising molecule. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the findings.

References

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). PubMed. Retrieved January 21, 2026, from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites. (1998). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). SCIRP. Retrieved January 21, 2026, from [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Open Journal of Pharmacy and Pharmacology. Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2019). PMC. Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. Retrieved January 21, 2026, from [Link]

-

Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015). Retrieved January 21, 2026, from [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). Sci-Hub. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 5. Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Mechanism of Action of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview of the putative mechanism of action of the novel heterocyclic compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry with detailed experimental methodologies to elucidate the compound's biological activity.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents. Its unique structural and electronic properties have led to its incorporation into drugs with diverse biological activities, including antifungal, anti-inflammatory, anticonvulsant, and anticancer effects[1][2][3]. The versatility of the triazole ring system, particularly its capacity for substitution at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in medicinal chemistry.

The subject of this guide, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, is a member of this important class of compounds. Its structural features—a 1,2,4-triazole core, an ethyl group at the N4 position, a 4-fluorophenyl ring at C5, and a thiol group at C3—suggest a strong potential for biological activity, primarily as an antifungal agent, though other mechanisms may also be at play.

Primary Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The principal mechanism of action for the vast majority of antifungal drugs containing a 1,2,4-triazole moiety is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway[4][5]. This enzyme, a cytochrome P450-dependent protein encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.

Ergosterol plays a vital role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane. By inhibiting lanosterol 14α-demethylase, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is hypothesized to disrupt ergosterol production, leading to a cascade of detrimental effects on the fungal cell:

-

Depletion of Ergosterol: The primary consequence of enzyme inhibition is the reduction in the cellular concentration of ergosterol.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the fungal cell and disrupt the normal architecture of the cell membrane.

-

Altered Membrane Permeability and Fluidity: The changes in the sterol composition of the membrane lead to increased permeability and altered fluidity, compromising its function as a selective barrier.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity).

The proposed binding interaction involves the nitrogen atom at position 4 of the triazole ring coordinating with the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme. This interaction effectively blocks the binding of the natural substrate, lanosterol, and inhibits the demethylation reaction.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Secondary and Alternative Mechanisms of Action

While the primary antifungal mechanism is well-established for the triazole class, the specific substitutions on 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may confer additional or alternative biological activities. Research on closely related analogs suggests potential interactions with other biological targets.

For instance, studies on 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation[6]. Similarly, molecular docking studies of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives have indicated potential anti-inflammatory activity through COX-1 and COX-2 inhibition[7]. These findings suggest that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol could possess anti-inflammatory properties, a hypothesis that warrants further experimental investigation.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of in vitro and in silico experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains, providing a quantitative measure of its antifungal potency. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[8][9].

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

-

Preparation of the Compound:

-

Dissolve 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

-

-

Preparation of Fungal Inoculum:

-

Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control (inoculum without the compound) and a sterility control (medium only).

-

Incubate the plate at 35°C for 24 to 48 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity or use a microplate reader to measure absorbance.

-

The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control well[10].

-

Quantitative Data Summary (Hypothetical):

| Fungal Strain | MIC of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (µg/mL) | MIC of Fluconazole (µg/mL) |

| Candida albicans ATCC 90028 | 0.25 | 0.5 |

| Candida glabrata ATCC 90030 | 1 | 16 |

| Aspergillus fumigatus ATCC 204305 | 2 | 8 |

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme, lanosterol 14α-demethylase.

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation:

-

Obtain or purify recombinant fungal lanosterol 14α-demethylase.

-

Prepare a solution of the substrate, lanosterol, in a suitable buffer.

-

-

Assay Reaction:

-

In a reaction mixture, combine the enzyme, the test compound at various concentrations, and a source of reducing equivalents (NADPH-cytochrome P450 reductase).

-

Initiate the reaction by adding lanosterol.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Product Detection and Quantification:

-

Stop the reaction and extract the sterols.

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of lanosterol converted to its demethylated product.

-

-

IC50 Determination:

-

Calculate the percentage of enzyme inhibition at each compound concentration.

-

Plot the inhibition percentage against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

In Silico Molecular Docking

Molecular docking simulations provide insights into the binding mode and interactions of the compound with the active site of lanosterol 14α-demethylase.

Computational Workflow:

Caption: Workflow for in silico molecular docking of the compound with lanosterol 14α-demethylase.

Step-by-Step Protocol:

-

Preparation of Protein and Ligand:

-

Obtain the three-dimensional crystal structure of fungal lanosterol 14α-demethylase from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D conformer of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site of the enzyme, typically centered around the heme cofactor.

-

Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding poses of the compound within the active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses to identify the most stable conformation.

-

Visualize and analyze the interactions between the compound and the amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron[11][12][13].

-

Conclusion and Future Directions

Based on the extensive evidence for the mechanism of action of the 1,2,4-triazole class of antifungals, it is highly probable that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exerts its primary antifungal effect through the inhibition of lanosterol 14α-demethylase. The experimental and computational protocols outlined in this guide provide a robust framework for confirming this hypothesis and quantifying the compound's potency.

Future research should focus on a comprehensive evaluation of its antifungal spectrum, in vivo efficacy in animal models of fungal infections, and a thorough investigation of its potential secondary mechanisms, such as COX inhibition. A detailed understanding of its structure-activity relationship will be pivotal for the optimization of this promising scaffold and the development of novel, more effective therapeutic agents.

References

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2011). Clinical Microbiology Reviews. [Link]

-

Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (1996). Journal of Clinical Microbiology. [Link]

-

Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). Journal of Clinical Microbiology. [Link]

-

Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. (2006). Bioorganic & Medicinal Chemistry. [Link]

-

Ligand Based Pharmacophore Modeling, Virtual Screening and Molecular Docking for Identification of Novel CYP51 Inhibitors. (2015). Journal of Computer Science & Systems Biology. [Link]

-

Molecular docking of pseudopeptidic imidazoles as selective inhibitors against CYP51 enzyme. (2020). ResearchGate. [Link]

-

Targeting CYP51 for drug design by the contributions of molecular modeling. (2016). Medicinal Research Reviews. [Link]

-

Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). International Journal of Molecular Sciences. [Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

-

Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. (2022). Journal of Molecular Structure. [Link]

-

SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules. [Link]

-

Molecular docking of complexes 1 and 2 and CYP51. (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][10][14]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2012). European Journal of Medicinal Chemistry. [Link]

-

Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. (2013). RSC Advances. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES. [Link]

-

Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). ResearchGate. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules. [Link]

-

Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (2018). ScienceRise: Pharmaceutical Science. [Link]

-

Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. (2024). MDPI. [Link]

-

Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia. [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Molecular Biosciences. [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (2021). Frontiers in Molecular Biosciences. [Link]

-

Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. (n.d.). International Journal of Engineering Science and Innovative Technology (IJESIT). [Link]

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). RSC Advances. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cheminformatics.imedpub.com [cheminformatics.imedpub.com]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Whitepaper: A Technical Guide to the Discovery of Novel Antimicrobial Agents Based on the 1,2,4-Triazole Scaffold

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents with distinct mechanisms of action. The 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique physicochemical properties, including metabolic stability, high-affinity hydrogen bonding capabilities, and structural rigidity, make it an ideal foundation for designing new antimicrobial agents.[2] This guide provides an in-depth technical overview of the rationale, design, synthesis, and evaluation of 1,2,4-triazole derivatives as a promising class of next-generation antimicrobials. We will explore key structure-activity relationships (SAR), detail validated experimental protocols, and outline future directions in this critical area of research.

The 1,2,4-Triazole Core: A Foundation for Antimicrobial Innovation

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This structure is not naturally occurring, but its synthetic derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[3][4][5] Its success is rooted in its ability to act as a stable, versatile pharmacophore that can engage with a wide array of biological receptors and enzyme active sites.[2]

Well-known antifungal drugs like fluconazole and itraconazole, which contain the 1,2,4-triazole moiety, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This established mechanism provides a validated starting point for designing new analogs and expanding their spectrum to include bacterial pathogens.

Caption: Core structure of the 1,2,4-triazole ring with key substitution points.

Rational Drug Design: Synthesis and Structure-Activity Relationships (SAR)

The development of potent 1,2,4-triazole-based antimicrobials is driven by a deep understanding of how chemical structure influences biological activity.

Key SAR Insights

Decades of research have yielded critical insights into the SAR of this scaffold:

-

Substitutions at C3, N4, and C5: These positions are pivotal for modulating antimicrobial activity. For instance, attaching a phenyl ring at the N-4 position has been shown to confer higher antibacterial activity compared to alkyl groups.[6]

-

Halogenation: For antifungal agents, the presence of one or more halogen-substituted aromatic rings (e.g., 2,4-difluorophenyl in fluconazole) is often crucial for potent inhibition of lanosterol 14α-demethylase.

-

Thione/Thiol Tautomerism: Many active derivatives are synthesized as 1,2,4-triazole-3-thiones, which exist in tautomeric equilibrium with the 3-thiol form. The thiol group provides a reactive handle for further derivatization (S-alkylation), enabling the introduction of diverse side chains to optimize activity.[7][8]

-

Molecular Hybridization: To combat resistance, a powerful strategy is to create hybrid molecules that merge the 1,2,4-triazole scaffold with other known antibacterial pharmacophores, such as quinolones.[9] Hybrids of triazoles with nalidixic acid or ciprofloxacin have demonstrated potent effects, especially against resistant bacterial strains like MRSA.[2][6]

-

Steric Factors: Bulky substituents can introduce steric hindrance, which may reduce the compound's ability to bind to its target, thereby lowering biological activity.[3]

General Synthesis Strategies

A common and efficient route to biologically active 1,2,4-triazoles begins with the synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol precursor. This intermediate is a versatile building block for extensive derivatization.

Caption: General workflow for the synthesis and derivatization of 1,2,4-triazoles.

Experimental Protocols: From Synthesis to Evaluation

Scientific integrity requires robust and reproducible methodologies. The following protocols represent standard, validated procedures in the field.

Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key intermediate used for further derivatization.

Causality: This one-pot cyclization reaction is an efficient method for forming the heterocyclic triazole ring. Thiocarbohydrazide serves as the nitrogen and sulfur donor, while the substituted benzoic acid provides the C5-aryl substituent, a common feature in active compounds. The basic conditions facilitate the initial condensation and subsequent intramolecular cyclization.

Materials:

-

4-Chlorobenzoic acid

-

Thiocarbohydrazide

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous conditions

Procedure:

-

A mixture of 4-chlorobenzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is prepared.

-

Phosphorus oxychloride (10 mL) is added slowly to the mixture while cooling in an ice bath.

-

After the addition is complete, the reaction mixture is refluxed for 1 hour.

-

The mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

-

The resulting solid precipitate is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude product is recrystallized from ethanol to yield the pure 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

-

Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.[3][10]

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This method provides quantitative data on the potency of a compound, which is essential for SAR analysis and comparing efficacy against standard drugs. Serial dilution ensures a precise determination of the concentration at which bacterial or fungal growth is inhibited.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Synthesized compounds dissolved in DMSO (stock solution)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic/antifungal, e.g., ciprofloxacin, fluconazole)

-

Negative control (medium only)

-

Growth control (medium + inoculum)

Procedure:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

-

Prepare the microbial inoculum by diluting the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the standardized inoculum to each well (except the negative control).

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Validation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. The test is valid if there is no growth in the negative control and clear growth in the growth control well.

Data Presentation and Interpretation

Table 1: Antimicrobial Activity (MIC in µg/mL) of a Hypothetical Triazole Series

| Compound ID | R Group (at C5) | S. aureus (MRSA) | E. coli | P. aeruginosa | C. albicans |

| HZ-01 | 4-Chlorophenyl | 16 | 32 | 64 | 8 |

| HZ-02 | 2,4-Dichlorophenyl | 8 | 16 | 32 | 4 |

| HZ-03 | 4-Nitrophenyl | 4 | 8 | 32 | 16 |

| HZ-04 | 4-Methoxyphenyl | 32 | 64 | >128 | 32 |

| Ciprofloxacin | - | 4 | 2 | 4 | N/A |

| Fluconazole | - | N/A | N/A | N/A | 2 |

Interpretation:

-

The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the C5-phenyl ring enhance antibacterial and antifungal activity (compare HZ-01, HZ-02, HZ-03 with HZ-04). This is a common finding in the literature.[6][7]

-

Dihalogenation (HZ-02) appears more effective than monohalogenation (HZ-01), particularly against the fungal strain.[2]

-

The 4-nitrophenyl substitution (HZ-03) shows the most potent antibacterial activity in this series, warranting further investigation.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold remains a highly fertile ground for the discovery of novel antimicrobial agents. Future research will increasingly focus on:

-

Computational Chemistry: Utilizing molecular docking and in silico ADME/Tox prediction to rationally design compounds with higher target affinity and better drug-like properties.[8][11]

-

Targeting Novel Pathways: Designing triazole derivatives that inhibit novel bacterial or fungal targets to circumvent existing resistance mechanisms.

-

Advanced Hybridization: Creating more complex conjugates by linking triazoles to other potent pharmacophores to develop broad-spectrum agents with multiple modes of action.

References

-

Chavan, A. A., & Pai, N. R. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 79(6), 994-1003.

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(7), 2480-2490.

-

Behalo, M. S., El-Sayed, W. A., & El-sockary, A. A. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(1), 92-97.

-

Fedotov, S. O., & Hotsulia, A. S. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice, 18(1), e0132.

-

Behalo, M. S., El-Sayed, W. A., & El-sockary, A. A. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry.

-

Plebankiewicz, M., Gzella, A. K., & Paneth, P. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(3), 127.

-

Jubie, S., Antony, S. A., & Dhanabal, P. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 5(11), 5068-5072.

-

Kumar, A., Sharma, S., & Chawla, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104212.

-

BenchChem. (2025). The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides.

-

Zhang, L., & Liu, Y. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281.

-

Al-Ostath, A. I., Al-Ghorbani, M., & Al-Majidi, S. M. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389.

-

ResearchGate. (n.d.). Selected 1,2,4-triazole drugs. ResearchGate.

-

Amin, K. M., Eissa, A. M., Ali, H. I., & El-Kerdawy, A. M. (2021). Design, Synthesis and Mechanistic Study of New 1,2,4-Triazole Derivatives as Antimicrobial Agents. Request PDF on ResearchGate.

-

Gomaa, A. M., & El-Sayed, W. A. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. BMC Chemistry, 11(1), 101.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicine.dp.ua [medicine.dp.ua]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Anticancer Screening of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer potential.[1][2] This technical guide provides an in-depth overview of the preliminary anticancer screening of a novel triazole derivative, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. We will explore a robust synthetic strategy, detailed protocols for in-vitro cytotoxicity evaluation against pertinent cancer cell lines using the MTT and Sulforhodamine B (SRB) assays, and a mechanistic investigation into its potential to induce apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Prominence of 1,2,4-Triazoles in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry.[3] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many FDA-approved drugs.[4] Among these, the 1,2,4-triazole nucleus has garnered considerable attention due to its diverse pharmacological properties.[1][2] Triazole derivatives have been reported to exhibit a broad spectrum of anticancer activities against various human cancer cell lines, including breast, lung, and colon cancers.[5] Their mechanism of action is often multifaceted, ranging from the inhibition of key enzymes involved in cancer progression to the induction of programmed cell death (apoptosis).[1][6] This guide focuses on a specific derivative, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, to delineate a comprehensive preclinical evaluation strategy.

Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound is achieved through a well-established multi-step reaction sequence, which is both efficient and scalable. The general methodology for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols provides a reliable framework.[7][8]

Synthetic Pathway

The synthesis commences with the preparation of a key intermediate, a substituted thiosemicarbazide, followed by cyclization to yield the desired triazole ring.

Caption: Synthetic route for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide

-

To a solution of 4-fluorobenzohydrazide (0.1 mol) in absolute ethanol (150 mL), add ethyl isothiocyanate (0.1 mol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.

Step 2: Cyclization to form 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

-

Suspend the synthesized 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

-

Reflux the mixture for 6-8 hours. The progress of the ring closure can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

In-Vitro Anticancer Screening

The preliminary assessment of the anticancer potential of the synthesized compound is conducted through cytotoxicity assays against a panel of human cancer cell lines. The MTT and SRB assays are widely used colorimetric methods for this purpose due to their reliability and sensitivity.[9][10]

Cell Line Selection

A representative panel of human cancer cell lines should be chosen to assess the breadth of the compound's activity. For this guide, we will consider:

-

MCF-7: Human breast adenocarcinoma cell line.

-

A549: Human lung carcinoma cell line.

-

HCT-116: Human colorectal carcinoma cell line.

-

HEPG2: Human hepatocellular carcinoma cell line.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

-

Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a cell density determination method based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Cell Fixation: After the 48-hour treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5]

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.

-

Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Data Presentation

Summarize the IC50 values obtained from both assays in a clear and concise table for comparative analysis.

| Compound | Cancer Cell Line | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) |

| 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 | [Hypothetical Value] | [Hypothetical Value] |

| A549 | [Hypothetical Value] | [Hypothetical Value] | |

| HCT-116 | [Hypothetical Value] | [Hypothetical Value] | |

| HEPG2 | [Hypothetical Value] | [Hypothetical Value] | |

| Doxorubicin (Positive Control) | MCF-7 | [Hypothetical Value] | [Hypothetical Value] |

| A549 | [Hypothetical Value] | [Hypothetical Value] | |

| HCT-116 | [Hypothetical Value] | [Hypothetical Value] | |

| HEPG2 | [Hypothetical Value] | [Hypothetical Value] |

Mechanistic Insights: Probing the Induction of Apoptosis

Many anticancer agents exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[3] The caspase family of proteases plays a central role in the execution of apoptosis.[3] A plausible mechanism of action for the title compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

The Intrinsic Apoptotic Pathway